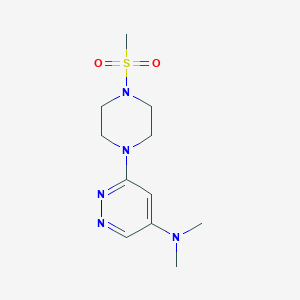
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide, also known as PD153035, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential in cancer treatment.
作用機序
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide specifically targets the EGFR tyrosine kinase, which is a key player in several signaling pathways that regulate cell growth and survival. When EGFR is activated by ligand binding, it undergoes autophosphorylation, leading to the activation of downstream signaling pathways. This compound binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
Inhibition of EGFR by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell proliferation and migration, which are key processes involved in cancer progression. This compound has also been shown to enhance the efficacy of radiation therapy in cancer cells.
実験室実験の利点と制限
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide is a highly specific inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer progression. However, its potency and specificity may vary depending on the cell type and experimental conditions. Additionally, this compound has relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide. One area of interest is the development of more potent and specific EGFR inhibitors based on the structure of this compound. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors like this compound. Finally, there is ongoing research on the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy.
合成法
The synthesis of N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide involves several steps, including the reaction of 2,4-dichloro-5-nitrobenzoic acid with morpholine to form 2,4-dichloro-5-nitrobenzamide. This compound is then reacted with 3-pentanone to form this compound. The final product is purified using column chromatography.
科学的研究の応用
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. This compound works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-2-3-4-8-24-19(26)16-6-5-15(14-17(16)22-20(24)27)18(25)21-7-9-23-10-12-28-13-11-23/h5-6,14H,2-4,7-13H2,1H3,(H,21,25)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZUYBUGIZFRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCOCC3)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2898397.png)
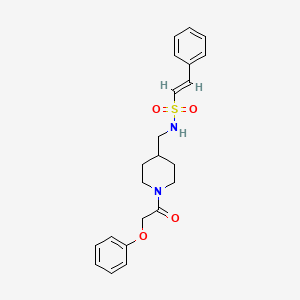

![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2898405.png)
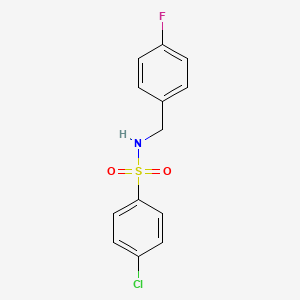
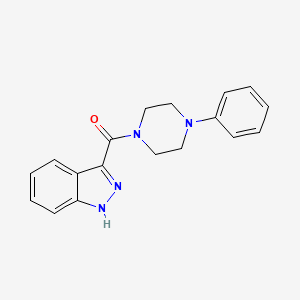
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2898410.png)
![Ethyl 2-[[4-(3-chloro-2-methylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2898411.png)

![5-Methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2898414.png)

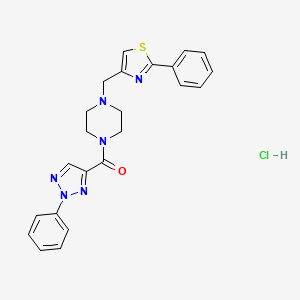
![2-Methyl-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2898419.png)
